![molecular formula C7H9ClF3NO B2546775 2-[4-(Trifluormethyl)furan-2-yl]ethanamin;Hydrochlorid CAS No. 2253631-17-1](/img/structure/B2546775.png)
2-[4-(Trifluormethyl)furan-2-yl]ethanamin;Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride is an organic compound with the molecular formula C7H9ClF3NO It is a derivative of furan, a heterocyclic aromatic compound, and contains a trifluoromethyl group, which is known for its electron-withdrawing properties
Wissenschaftliche Forschungsanwendungen
2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Vorbereitungsmethoden
The synthesis of 2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with furan and trifluoromethyl-containing reagents.
Reaction Conditions: The furan ring is functionalized with a trifluoromethyl group through electrophilic substitution reactions. This step often requires the use of strong acids or bases as catalysts.
Formation of Ethanamine Derivative: The trifluoromethylated furan is then reacted with ethylamine under controlled conditions to form the ethanamine derivative.
Hydrochloride Formation: Finally, the ethanamine derivative is treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Analyse Chemischer Reaktionen
2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the molecule into simpler components.
Wirkmechanismus
The mechanism of action of 2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride can be compared with other similar compounds, such as:
2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine hydrochloride: This compound also contains a trifluoromethyl group but differs in its core structure, which is based on pyrimidine rather than furan.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethanamine hydrochloride: This compound features a thiophene ring instead of a furan ring, leading to different chemical and biological properties.
2-(Furan-3-yl)ethanamine hydrochloride: This compound lacks the trifluoromethyl group, resulting in different reactivity and applications.
The uniqueness of 2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride lies in its combination of the furan ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)furan-2-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO.ClH/c8-7(9,10)5-3-6(1-2-11)12-4-5;/h3-4H,1-2,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOALPBPHVDKWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(F)(F)F)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)
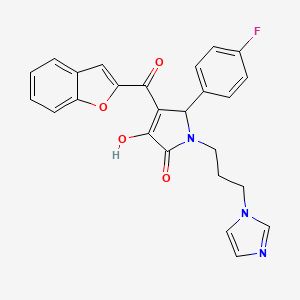
![5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide](/img/structure/B2546698.png)
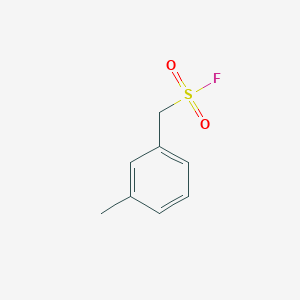
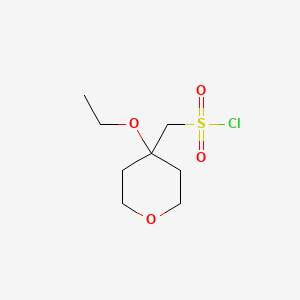
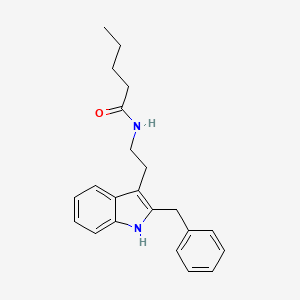
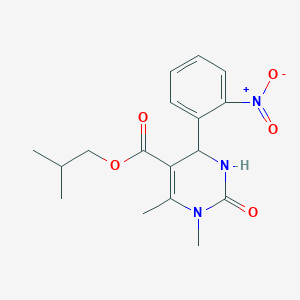
![methyl 2-(4-{7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate](/img/structure/B2546711.png)

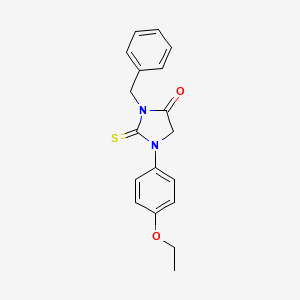
![3-Chloro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2546714.png)

